molecular formula C10H12BrN B2681232 4-bromo-N-cyclobutylaniline CAS No. 1250649-29-6

4-bromo-N-cyclobutylaniline

Cat. No.: B2681232
CAS No.: 1250649-29-6
M. Wt: 226.117
InChI Key: IGPMMRGKAPAWJC-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclobutylaniline (CAS: 17965-74-1) is an aromatic amine derivative characterized by a bromine substituent at the para position of the benzene ring and a cyclobutyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 209.05 g/mol and a purity of 95% in commercial samples . The cyclobutyl group introduces steric constraints and conformational rigidity, distinguishing it from simpler N-alkyl or N-aryl aniline derivatives. This compound is utilized in organic synthesis as a building block for pharmaceuticals and advanced materials due to its reactivity in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name

4-bromo-N-cyclobutylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPMMRGKAPAWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250649-29-6
Record name 4-bromo-N-cyclobutylaniline
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Preparation Methods

The synthesis of 4-bromo-N-cyclobutylaniline typically involves the bromination of N-cyclobutylaniline. One common method is the electrophilic aromatic substitution reaction, where N-cyclobutylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature .

Chemical Reactions Analysis

4-bromo-N-cyclobutylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Scientific Research Applications

4-bromo-N-cyclobutylaniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders and cancer. Its unique structure allows for the exploration of novel pharmacophores.

    Material Science: It is used in the synthesis of polymers and other materials with specific electronic and optical properties.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclobutylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the cyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary, but typically include interactions with amino acid residues in the active site of enzymes or binding pockets of receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-N-cyclobutylaniline with analogous compounds, focusing on structural, electronic, and reactivity differences.

4-Bromo-2,6-dimethylaniline (C₈H₁₀BrN)

  • Key Features : Methyl groups at the 2- and 6-positions of the benzene ring .
  • Structural Differences : The absence of a cyclobutyl group reduces steric hindrance compared to this compound.
  • Crystallography : The asymmetric unit contains two independent molecules stabilized by N–H···N hydrogen bonds. The methyl groups and bromine atom lie in the aromatic plane, enhancing planarity .
  • Reactivity : Methyl groups act as electron-donating substituents, increasing electron density on the ring, which contrasts with the electron-withdrawing cyclobutyl group in the target compound.

4-Bromo-N-phenylaniline (C₁₂H₁₀BrN)

  • Key Features : A phenyl group instead of cyclobutyl at the nitrogen .
  • Electronic Effects : The phenyl group is electron-withdrawing via resonance, reducing the electron density on the nitrogen compared to the cyclobutyl substituent.
  • Crystallography : Single-crystal X-ray studies (125 K) reveal a planar geometry with mean C–C bond lengths of 0.004 Å and strong intermolecular π-π stacking interactions .

4-Bromo-N-(cyclopropylmethyl)aniline (C₁₀H₁₂BrN)

  • Key Features : A cyclopropane ring attached via a methylene bridge to nitrogen .
  • Steric and Electronic Differences : The cyclopropane ring introduces greater strain and smaller steric bulk compared to the cyclobutyl group. The methylene spacer increases rotational flexibility.
  • Applications : Similar utility in Suzuki-Miyaura coupling reactions but with distinct regioselectivity due to altered steric profiles .

4-Bromo-N,N-dimethylaniline (C₈H₁₀BrN)

  • Key Features : Two methyl groups on the nitrogen .
  • Electronic Effects: The dimethylamino group is strongly electron-donating, increasing the aromatic ring’s nucleophilicity.
  • Reactivity : Enhanced para-directing effects in electrophilic substitution compared to this compound, which has moderate electron withdrawal from the cyclobutyl group.

Comparative Data Table

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₁₀H₁₂BrN N-cyclobutyl, para-Br 209.05 High steric hindrance, moderate electron withdrawal
4-Bromo-2,6-dimethylaniline C₈H₁₀BrN 2,6-dimethyl, para-Br 200.08 Planar structure, N–H···N hydrogen bonding
4-Bromo-N-phenylaniline C₁₂H₁₀BrN N-phenyl, para-Br 248.12 Strong π-π interactions, electron-withdrawing N-aryl group
4-Bromo-N-(cyclopropylmethyl)aniline C₁₀H₁₂BrN N-(cyclopropylmethyl), para-Br 226.11 High ring strain, flexible methylene spacer
4-Bromo-N,N-dimethylaniline C₈H₁₀BrN N,N-dimethyl, para-Br 200.08 Strong electron donation, high nucleophilicity

Biological Activity

4-Bromo-N-cyclobutylaniline is a chemical compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a cyclobutyl group attached to the aniline structure, exhibits unique properties that make it a subject of interest in medicinal chemistry and organic synthesis.

This compound can be synthesized through a multi-step process involving bromination of aniline followed by cyclobutylation. The general synthetic route includes:

  • Bromination of Aniline : Aniline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Cyclobutylation : The resulting 4-bromoaniline is reacted with cyclobutyl halide in the presence of a base.
  • Hydrochloride Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine atom enhances its reactivity, while the cyclobutyl group may influence binding affinity and specificity towards molecular targets.

Biological Activities

Research indicates that this compound may possess several biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further pharmacological exploration.
  • Enzyme Inhibition : It has been utilized as a probe in biochemical assays to study enzyme inhibition mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

CompoundKey FeaturesBiological Activity
4-Bromoaniline Lacks cyclobutyl groupLess selective in biological applications
N-Cyclobutylaniline Lacks bromine atomReduced reactivity in nucleophilic substitutions
4-Chloro-N-cyclobutylaniline Chlorine instead of bromineVariations in reactivity and biological effects

This table illustrates how the presence or absence of specific functional groups can significantly influence the biological properties of related compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of brominated anilines exhibit enhanced antimicrobial activity due to increased lipophilicity from the bromine substituent, which may facilitate membrane penetration.
  • Cancer Cell Proliferation Inhibition : Research indicated that compounds with similar structures could inhibit the growth of cancer cell lines, suggesting that this compound may have similar effects. Further investigation into its mechanism revealed potential pathways involved in apoptosis induction.
  • Enzyme Interaction Studies : Binding affinity studies showed that this compound interacts with various enzymes, modulating their activity and providing insights into its potential therapeutic applications.

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